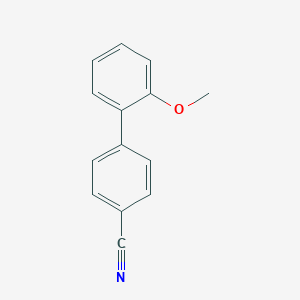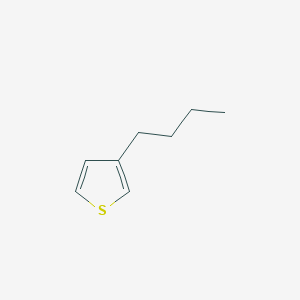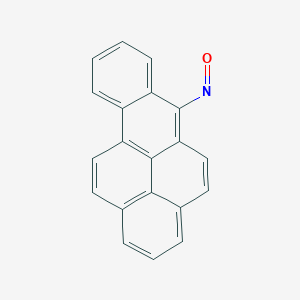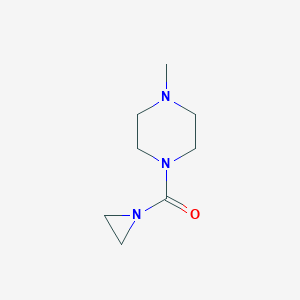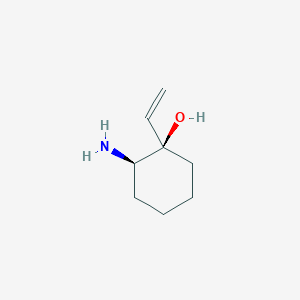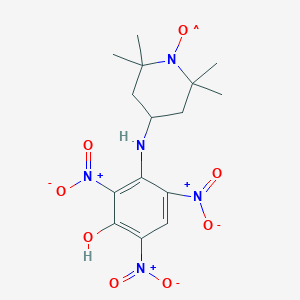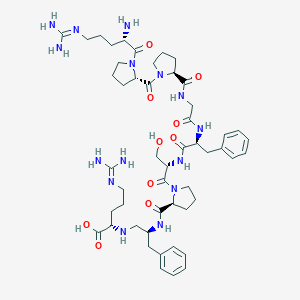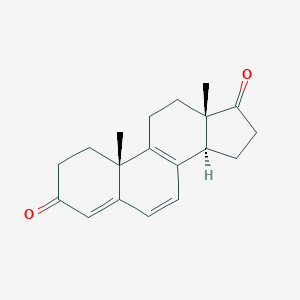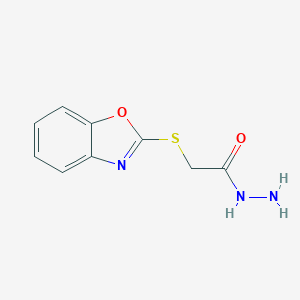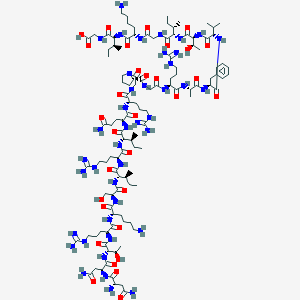
Hiv (GP120) fragment (308-331)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripasudil, known by its trade name Glanatec, is a rho kinase inhibitor primarily used for the treatment of glaucoma and ocular hypertension . It was first approved for use in Japan in September 2014 . Ripasudil works by reducing intraocular pressure, making it a valuable medication for patients who do not respond well to other treatments.
Mechanism of Action
Target of Action
The HIV (GP120) fragment (308-331) is a peptide derived from the V3 loop of HIV IIIB gp120 . Its primary target is the HIV-1 IIIB . This fragment plays a crucial role in the inhibition of the fusion activity of antisera to recombinant human HIV proteins .
Mode of Action
The HIV (GP120) fragment (308-331) interacts with its target by conjugating with keyhole limpet hemocyanin (KLH), which generates a specific anti-HIV antibody . This interaction results in the inhibition of the infection of primary human T cells by HIV-1 IIIB, as well as syncytium formation .
Biochemical Pathways
The HIV (GP120) fragment (308-331) affects the pathway involving the HIV surface glycoprotein gp120 and its transmembrane counterpart gp41 . These proteins assemble in trimers to form spikes on the surface of virions . The gp120 envelope glycoprotein contains variable loops V1, V2, and V3, as well as a binding site for its primary receptor CD4 .
Pharmacokinetics
The fragment’s ability to inhibit the fusion activity of antisera to recombinant human hiv proteins suggests that it may have a significant impact on the bioavailability of these proteins .
Result of Action
The result of the action of the HIV (GP120) fragment (308-331) is the generation of a specific anti-HIV antibody . This leads to the inhibition of the infection of primary human T cells by HIV-1 IIIB and the prevention of syncytium formation .
Action Environment
The fragment’s ability to generate a specific anti-hiv antibody suggests that its action, efficacy, and stability may be influenced by factors such as the presence of keyhole limpet hemocyanin (klh) and the specific characteristics of the hiv-1 iiib target .
Biochemical Analysis
Biochemical Properties
The HIV (GP120) Fragment (308-331) interacts with keyhole limpet hemocyanin (KLH), a protein used in vaccine development, to generate a specific anti-HIV antibody . This interaction is vital for the body’s immune response against HIV .
Cellular Effects
The HIV (GP120) Fragment (308-331) has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the receptor and coreceptors on the surface of the host cell, triggering a series of infection events, including virus attachment to the host cell, virus-cell membrane fusion, and viral genetic material transfer .
Molecular Mechanism
The HIV (GP120) Fragment (308-331) exerts its effects at the molecular level through binding interactions with biomolecules. It adopts two distinct conformational states to balance viral infection and immune escape. One is a closed state resistant to most neutralization antibodies, and the other is an open state responsible for the binding of the receptor and coreceptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ripasudil hydrochloride hydrate is synthesized through a series of chemical reactions. The synthesis involves the incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and the chiral attachment of a methyl group to the C2’ position of the 1,4-diazepane moiety . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.
Industrial Production Methods: The industrial production of ripasudil involves dissolving ripasudil hydrochloride hydrate and relevant auxiliary materials in water. A swollen sodium hyaluronate aqueous solution is then added to the medicine solution, followed by uniform stirring, filtration, and sub-packaging to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ripasudil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often involve reagents like fluorine gas or other halogenating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of ripasudil, which may have different pharmacological activities and properties.
Scientific Research Applications
Ripasudil has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying rho kinase inhibitors and their chemical properties.
Biology: Ripasudil is employed in research on cell signaling pathways and cytoskeletal organization.
Industry: The compound is used in the development of new ophthalmic solutions and other pharmaceutical formulations.
Comparison with Similar Compounds
Uniqueness of Ripasudil: Ripasudil is unique due to its high selectivity and potency as a rho kinase inhibitor. The incorporation of a fluorine atom and a chiral methyl group significantly enhances its pharmacological action compared to fasudil . Additionally, ripasudil has shown promising results in clinical trials for conditions beyond glaucoma, such as diabetic retinopathy .
Properties
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEZUJKCGLFCJM-AULMXMCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H199N41O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
![3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B39374.png)
